1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine
Description
This compound features a triazolopyrimidine core substituted at position 3 with a benzyl group and at position 7 with a piperazine moiety linked to a naphthalene-1-carbonyl group. The molecular formula is inferred as C₂₇H₂₃N₇O based on structural analogs . Its synthesis likely involves multi-step reactions, including azide-alkyne cycloaddition (for triazole formation) and subsequent acylation or coupling steps, as seen in related triazolopyrimidine derivatives .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O/c34-26(22-12-6-10-20-9-4-5-11-21(20)22)32-15-13-31(14-16-32)24-23-25(28-18-27-24)33(30-29-23)17-19-7-2-1-3-8-19/h1-12,18H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDJVLQIJCOCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine involves multiple steps, starting with the formation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzyl group is introduced via a benzylation reaction, while the naphthalene carbonyl group is added through an acylation reaction. The final step involves the coupling of the piperazine ring to the triazolopyrimidine core .
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Scientific Research Applications
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is versatile, with substituents dictating pharmacological activity and selectivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings:
Substituent-Driven Target Specificity: VAS2870’s benzoxazolyl sulfide group confers potent NADPH oxidase inhibition, critical in oxidative stress regulation . RG7774’s tetrazolylmethyl and tert-butyl groups enhance CB2 receptor binding, avoiding psychotropic CB1 effects .
Synthetic Feasibility :
- Derivatives like Compound 11 (88% yield) highlight efficient synthetic routes using propylthio and amine substituents .
- The target compound’s piperazine-naphthalene linkage likely requires coupling reagents (e.g., EDC/HOBt) for amide bond formation, as seen in related acylpiperazine syntheses .
Biological Implications: Triazolopyrimidines with bulky aromatic groups (e.g., naphthalene in the target compound) may exhibit enhanced receptor affinity due to π-π stacking interactions .
Biological Activity
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine is a complex heterocyclic structure that has attracted interest due to its potential therapeutic applications. This article delves into its biological activities, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Formula and Characteristics
- Molecular Formula : C₁₈H₁₅N₅O
- Molecular Weight : 319.35 g/mol
- CAS Number : 920389-87-3
The compound features a triazolo-pyrimidine core linked to a piperazine ring with a naphthalene carbonyl substituent, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related triazolo-pyrimidine derivatives. In particular:
- Mechanism of Action : These compounds often act by inhibiting specific protein-protein interactions crucial for cancer cell proliferation. For instance, a study demonstrated that modifications to the piperazine moiety enhanced cytotoxicity against various cancer cell lines, including pancreatic and breast cancer cells .
-
Case Studies :
- A focused library of piperazine derivatives was synthesized and screened against 16 human cancer cell lines. Notably, compounds modified with bulky groups exhibited increased activity, with some achieving GI50 values as low as 3.1 μM in MCF-7 (breast cancer) cells .
- Another study reported that certain analogues showed broad-spectrum activity across different cancer types, indicating the potential for these compounds in developing new anticancer therapies .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their efficacy against various pathogens:
Neuropharmacological Effects
Emerging research indicates that piperazine derivatives may exhibit neuropharmacological activities:
- Potential Applications : Compounds targeting adenosine receptors have been explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's . The structural similarities suggest that this compound could also be investigated for similar neuroprotective effects.
Table 1: Biological Activity Overview
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of protein-protein interactions | GI50 values as low as 3.1 μM in MCF-7 cells |
| Antimicrobial | Inhibition of cell wall synthesis | Significant effects against S. aureus, E. coli |
| Neuropharmacological | Adenosine receptor modulation | Potential for treating neurodegenerative disorders |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
